17-ODYA

Description

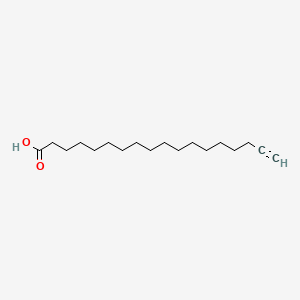

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

octadec-17-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1H,3-17H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIILFGADWDKMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188024 | |

| Record name | 17-Octadecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34450-18-5 | |

| Record name | 17-Octadecynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34450-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Octadecynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034450185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Octadecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-OCTADECYNOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8WPG7CL86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

17-Octadecynoic Acid (17-ODYA): A Technical Guide to its Mechanisms and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Octadecynoic acid (17-ODYA) is a versatile synthetic fatty acid analogue that has garnered significant attention in biomedical research for its dual utility. Primarily recognized as a potent inhibitor of cytochrome P450 (CYP450) ω-hydroxylase, it plays a crucial role in elucidating the physiological functions of arachidonic acid metabolites.[1][2][3] More recently, this compound has been repurposed as a powerful bioorthogonal chemical probe for the global analysis of protein S-palmitoylation, a critical post-translational modification.[4][5] This guide provides an in-depth overview of this compound's mechanisms of action, experimental protocols for its use, and a summary of key quantitative data.

Core Mechanism of Action: Inhibition of Cytochrome P450 ω-Hydroxylase

This compound acts as a suicide-substrate inhibitor of cytochrome P450 enzymes, particularly the ω-hydroxylases that metabolize fatty acids.[2] Its primary mechanism involves the irreversible inactivation of these enzymes, thereby blocking the conversion of arachidonic acid into various signaling molecules.

The principal targets of this compound's inhibitory activity are the enzymes responsible for the formation of 20-hydroxyeicosatetraenoic acid (20-HETE), epoxyeicosatrienoic acids (EETs), and dihydroxyeicosatrienoic acids.[1][2][3] By inhibiting ω-hydroxylase, this compound also curtails the degradation of leukotriene B4, a potent inflammatory mediator.[3] This inhibition of arachidonic acid metabolism has been shown to have significant physiological effects, particularly on renal function, where it can induce diuresis and natriuresis.[2]

Signaling Pathway of this compound as a CYP450 Inhibitor

Caption: Mechanism of this compound as a CYP450 ω-hydroxylase inhibitor.

Application in Profiling Protein Palmitoylation

Beyond its role as an enzyme inhibitor, this compound has emerged as an indispensable tool for studying S-palmitoylation. This post-translational modification, the reversible attachment of fatty acids to cysteine residues, is crucial for protein trafficking, localization, and function. This compound's utility in this context stems from its terminal alkyne group, which serves as a bioorthogonal handle.[1][4][6]

When introduced to cells, this compound is metabolically incorporated by the endogenous palmitoylation machinery and attached to proteins at sites of S-palmitoylation.[7][8] The alkyne group then allows for a highly specific and covalent reaction with azide-containing reporter molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][4][6] These reporter tags can be fluorescent dyes for in-gel visualization or biotin for affinity enrichment and subsequent identification of palmitoylated proteins by mass spectrometry.[4][7][8]

Experimental Workflow for Palmitoylation Profiling

Caption: Workflow for profiling protein palmitoylation using this compound.

Quantitative Data Summary

| Parameter | Value | Context | Reference |

| IC₅₀ | <100 nM | Inhibition of 20-HETE, EETs, and dihydroxyeicosatrienoic acid formation in rat renal cortical microsomes. | [1][2][3] |

| In Vivo Infusion (Rat) | 16.5 nmol/min | Induced diuresis and natriuresis. | [2] |

| In Vivo Infusion (Rat) | 33 nmol/min | Increased urine flow and sodium excretion. | [2] |

| Enzyme Inhibition | 61.3 ± 9.2% | Inhibition of arachidonic acid ω-hydroxylation in infused rat kidneys. | [2] |

| Metabolic Labeling | 25 µM for ≥6 hours | Optimal concentration and time for labeling palmitoylated proteins in Jurkat T-cells. | [4] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a suspended solution of this compound suitable for intraperitoneal or oral injection.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Procedure:

-

Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

-

To prepare a 1 mL working solution of 2.5 mg/mL, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until uniform.

-

Add 450 µL of Saline to bring the final volume to 1 mL.

This protocol is adapted from a general method for preparing suspended solutions of hydrophobic compounds.[1]

Metabolic Labeling of Mammalian Cells for Palmitoylation Analysis

This protocol outlines the general steps for metabolically labeling cultured mammalian cells with this compound.

Materials:

-

Mammalian cells in culture

-

Standard culture media (e.g., DMEM, RPMI)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

This compound (25 mM stock in DMSO)

-

Dulbecco's Phosphate-Buffered Saline (D-PBS)

Procedure:

-

Cell Culture: Grow mammalian cells to the desired confluency in standard culture media.

-

Media Preparation: Prepare labeling media consisting of the appropriate culture medium supplemented with 10% dFBS and other necessary components (e.g., penicillin-streptomycin). Just before use, add this compound from the stock solution to a final concentration of 25 µM (a 1:1000 dilution of a 25 mM stock). Warm the labeling media to 37°C.

-

Cell Washing: For adherent cells, aspirate the growth media and wash the cells once with warm D-PBS. For suspension cells, pellet the cells by centrifugation, resuspend in warm D-PBS, and repeat the wash step.

-

Metabolic Labeling: Add the prepared labeling media containing this compound to the cells. Incubate for the desired period (e.g., 6-8 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Cell Harvest: Following incubation, harvest the cells. For adherent cells, this can be done by scraping or trypsinization. For suspension cells, pellet by centrifugation. Wash the harvested cells with cold D-PBS. The cell pellets can be stored at -80°C for later analysis.

This protocol is a generalized procedure based on established methods for this compound labeling.[7][8]

Click Chemistry Reaction for Detection of Labeled Proteins

This protocol describes the basic components of a click chemistry reaction for conjugating an azide-reporter tag to this compound-labeled proteins in a cell lysate.

Materials:

-

Cell lysate containing this compound-labeled proteins

-

Azide-reporter tag (e.g., rhodamine-azide or biotin-azide)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO₄)

Procedure:

-

Lysate Preparation: Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with protease inhibitors) and sonicate to lyse the cells.

-

Reaction Mixture Assembly: In a microcentrifuge tube, combine the cell lysate with the following reagents (final concentrations may need optimization):

-

Azide-reporter tag

-

1 mM TCEP (freshly prepared)

-

100 µM TBTA

-

1 mM CuSO₄

-

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light if using a fluorescent reporter.

-

Analysis: The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning or enrichment via streptavidin beads followed by mass spectrometry.

This protocol outlines the core components of the click chemistry reaction used in palmitoylation studies.[7][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of 17-octadecynoic acid, a suicide-substrate inhibitor of cytochrome P450 fatty acid omega-hydroxylase, on renal function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS:34450-18-5 | LTB4 ω-hydroxylase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

17-Octadecynoic Acid (17-ODYA): A Technical Guide for Lipid Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Octadecynoic acid (17-ODYA) is a versatile and powerful tool in the field of lipid biology, primarily utilized as a bioorthogonal chemical reporter for the study of protein lipidation, particularly S-palmitoylation. This 18-carbon fatty acid analog contains a terminal alkyne group, which allows for its detection and visualization through a highly specific and efficient chemical reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]

Historically, this compound was recognized as a potent suicide substrate inhibitor of cytochrome P450 (CYP) enzymes, specifically those involved in fatty acid ω-hydroxylation.[3][4] This inhibitory activity remains a relevant consideration in experimental design. However, its modern prominence stems from its ability to be metabolically incorporated into cells and attached to proteins by the endogenous cellular machinery that normally handles fatty acids like palmitate and stearate.[2][5] This allows for the sensitive and non-radioactive labeling, identification, and functional characterization of lipid-modified proteins, providing significant advantages over traditional methods that rely on radiolabeled fatty acids.[5]

This technical guide provides an in-depth overview of the applications of this compound in lipid biology research, complete with detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows.

Core Applications in Lipid Biology

The primary application of this compound revolves around its use as a bioorthogonal probe to study protein S-palmitoylation, a reversible post-translational modification crucial for regulating protein trafficking, localization, and function.[1][6] Key applications include:

-

Global Profiling of Palmitoylated Proteins: this compound enables the identification of novel palmitoylated proteins in various cell types and tissues.[2][7]

-

Studying Dynamic Palmitoylation: Through pulse-chase experiments, researchers can investigate the kinetics of palmitoylation and depalmitoylation, revealing the dynamic nature of this modification for specific proteins.[5]

-

Validating Protein Palmitoylation: It provides a robust method to confirm the palmitoylation of specific proteins of interest.[2]

-

Investigating Substrate Specificity of Palmitoyl Acyltransferases (PATs): While this compound is often used as a surrogate for palmitate, it is structurally more similar to stearate. This can be exploited to probe the fatty acid preferences of different PAT enzymes.[8]

-

Inhibiting Cytochrome P450 Enzymes: Its original application as a CYP inhibitor is still relevant in studies of fatty acid metabolism and eicosanoid signaling.[3][4]

Mechanism of Action as a Bioorthogonal Probe

The utility of this compound in studying protein palmitoylation is centered on a multi-step process that begins with its uptake and metabolic activation within the cell, followed by enzymatic attachment to proteins and subsequent detection via click chemistry.

Figure 1. Mechanism of this compound Labeling and Detection.

Quantitative Data

The following tables summarize key quantitative parameters for the use of this compound in lipid biology research.

| Parameter | Value | Cell Type/System | Reference |

| Metabolic Labeling | |||

| Optimal Concentration | 25 µM | Jurkat T-cells | [2] |

| Optimal Labeling Time | ≥ 6 hours | Jurkat T-cells | [2] |

| Pulse Labeling Time | 2 hours | BW5147 T-cell hybridoma | [5] |

| Click Chemistry | |||

| Rhodamine-Azide Conc. | 20 µM | In vitro lysate labeling | [5] |

| Biotin-Azide Conc. | 400 µM | In vitro lysate labeling | [5] |

| Inhibitory Activity | |||

| IC50 (CYP ω-hydroxylase) | < 100 nM | Rat renal cortical microsomes | [9] |

Table 1: Recommended Concentrations and Incubation Times for this compound Experiments.

| Parameter | Value | Reference |

| Mass Spectrometry Data Analysis | ||

| Average Spectral Count Threshold | ≥ 5 | [2] |

| Minimum Replicate Signal | Signal in at least three replicate samples | [2] |

| Spectral Count Ratio (this compound/Control) | ≥ 5 | [2] |

| SILAC Peptide Ratio for Palmitoylation | ≥ 1.5 | [1] |

Table 2: Quantitative Parameters for Mass Spectrometry Data Analysis of this compound Labeled Proteins.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

Materials:

-

Mammalian cells of interest

-

Standard cell culture medium

-

This compound (stock solution in DMSO, e.g., 25 mM)

-

Dulbecco's Phosphate-Buffered Saline (D-PBS)

Procedure:

-

Grow mammalian cells to the desired confluency in standard culture medium.[5]

-

Prepare the this compound labeling medium by diluting the this compound stock solution into fresh, pre-warmed (37°C) cell culture medium to the desired final concentration (e.g., 25 µM).[5]

-

Wash the cells once with warm D-PBS to remove residual media.[5]

-

Add the this compound labeling medium to the cells.[5]

-

Incubate the cells for the desired labeling period (e.g., 2-8 hours) in a standard cell culture incubator (37°C, 5% CO₂).[2]

-

After incubation, wash the cells three times with cold D-PBS to remove unincorporated this compound.[5]

-

The cell pellet can be stored at -80°C or processed immediately for lysis and click chemistry.[5]

Protocol 2: Pulse-Chase Analysis of Dynamic Palmitoylation

Materials:

-

Cells metabolically labeled with this compound (from Protocol 1)

-

"Chase" medium: Standard cell culture medium supplemented with a high concentration of natural palmitic acid (e.g., 250 µM).[5]

Procedure:

-

Perform metabolic labeling with this compound for a shorter "pulse" period (e.g., 2 hours).[5]

-

At the end of the pulse, remove the this compound labeling medium and wash the cells twice with warm D-PBS.[8]

-

Add the pre-warmed "chase" medium to the cells.[5]

-

Incubate the cells for various "chase" periods (e.g., 0, 2, 4, 6 hours).[5]

-

At each time point, harvest the cells by washing three times with cold D-PBS.[5]

-

Store the cell pellets at -80°C until all time points are collected for subsequent analysis.[5]

Protocol 3: Cell Lysis and Click Chemistry Reaction

Materials:

-

This compound-labeled cell pellets

-

Lysis buffer (e.g., RIPA buffer or a buffer compatible with click chemistry, avoiding Tris)

-

Protease inhibitors

-

Click chemistry reagents:

-

Azide-tagged reporter (e.g., rhodamine-azide or biotin-azide)

-

Copper(II) sulfate (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (reducing agent)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or similar Cu(I)-stabilizing ligand

-

Procedure:

-

Lyse the this compound-labeled cells in lysis buffer containing protease inhibitors on ice.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

-

In a microcentrifuge tube, combine a specific amount of protein lysate (e.g., 50-100 µg) with the click chemistry reagents. The recommended order of addition is: a. Azide-tagged reporter b. TBTA ligand c. TCEP or sodium ascorbate d. CuSO₄

-

Incubate the reaction for 1 hour at room temperature, protected from light.[5]

-

The labeled proteins are now ready for downstream analysis.

Downstream Analysis and Visualization

Following the click chemistry reaction, the this compound-labeled proteins can be analyzed by various methods, depending on the azide-tagged reporter used.

Figure 2. Downstream Analysis Workflow for this compound Experiments.

Signaling Pathways Investigated with this compound

This compound has been instrumental in elucidating the role of palmitoylation in various signaling pathways. For instance, the palmitoylation of G proteins is essential for their localization to the plasma membrane and their interaction with G protein-coupled receptors (GPCRs), thereby modulating downstream signaling cascades.

Figure 3. Role of Palmitoylation in G Protein Signaling.

Conclusion

This compound has emerged as an indispensable tool for the study of protein lipidation, offering a non-radioactive, sensitive, and versatile method to investigate the dynamic landscape of protein palmitoylation. Its application, coupled with the power of click chemistry and modern analytical techniques, continues to provide profound insights into the roles of lipid modifications in health and disease. This guide provides a comprehensive framework for researchers to effectively design and execute experiments using this compound, paving the way for new discoveries in lipid biology.

References

- 1. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The diverse chemistry of cytochrome P450 17A1 (P450c17, CYP17A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Large-scale profiling of protein palmitoylation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Insights Into Protein S-Palmitoylation in Synaptic Plasticity and Neurological Disorders: Potential and Limitations of Methods for Detection and Analysis [frontiersin.org]

- 8. Pulse-chase metabolic labeling with this compound and L-AHA [bio-protocol.org]

- 9. This compound | CAS:34450-18-5 | LTB4 ω-hydroxylase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

An In-depth Technical Guide to 17-Octadecynoic Acid (17-ODYA): From Discovery to Application

Introduction

17-Octadecynoic acid (17-ODYA) is a versatile chemical probe that has carved a unique niche in the study of fatty acid metabolism and protein modification. Initially recognized for its potent inhibitory effects on cytochrome P450 enzymes, it has more recently been repurposed as a powerful tool for the global analysis of protein S-palmitoylation. This guide provides a comprehensive overview of the discovery, mechanisms of action, and diverse applications of this compound, with a focus on the technical details relevant to researchers, scientists, and drug development professionals.

Dual Functionality of this compound

The utility of this compound stems from its dual roles as both an enzyme inhibitor and a metabolic probe. These distinct functions are dictated by its unique chemical structure, which features a terminal alkyne group on an 18-carbon fatty acid backbone.

-

As a Suicide-Substrate Inhibitor: this compound acts as a mechanism-based, or "suicide," inhibitor of cytochrome P450 (CYP) fatty acid ω-hydroxylases. These enzymes are responsible for the metabolism of various fatty acids, including arachidonic acid. The terminal alkyne of this compound is oxidized by the CYP enzyme, leading to the formation of a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme.

-

As a Biorthogonal Probe: The terminal alkyne also serves as a "biorthogonal handle." This means it is a chemical functionality that is inert within biological systems but can be specifically and efficiently reacted with a complementary chemical partner—in this case, an azide-containing reporter tag—through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][2] When cells are incubated with this compound, it is metabolically incorporated into cellular pathways that utilize fatty acids. A primary application is in the study of S-palmitoylation, a reversible post-translational modification where fatty acids are attached to cysteine residues of proteins.[1][3] Once incorporated into proteins, the alkyne group of this compound allows for the attachment of reporter molecules, such as fluorophores or biotin, enabling the visualization, enrichment, and identification of modified proteins.[1][2]

Quantitative Data

The following tables summarize key quantitative data related to the inhibitory effects and experimental use of this compound.

| Parameter | Value | System | Reference |

| IC50 | < 100 nM | Rat renal cortical microsomes | [4] |

| Inhibition of ω-hydroxylation | 61.3 ± 9.2% | Rat kidney microsomes (in vivo) | [4] |

Table 1: Inhibitory Activity of this compound against Cytochrome P450

| Parameter | Value | Cell Type | Reference |

| Optimal Concentration | 25 µM | Human Jurkat T-cells | [1] |

| Optimal Incubation Time | ≥ 6 hours | Human Jurkat T-cells | [1] |

| Labeling Concentration | 20 µM | Mouse T-cell hybridoma | [5] |

| Pulse Labeling Time | 2 hours | Mouse T-cell hybridoma | [5] |

Table 2: Typical Conditions for Metabolic Labeling with this compound

Experimental Protocols and Methodologies

Metabolic Labeling of Palmitoylated Proteins

The use of this compound as a metabolic label has become a cornerstone for studying protein palmitoylation. This technique offers a non-radioactive and more efficient alternative to traditional methods using ³H-palmitate.[2]

1. Cell Culture and Labeling:

-

Cells are cultured in appropriate media. For pulse-chase experiments, it is beneficial to use media supplemented with dialyzed fetal calf serum to reduce the background of endogenous fatty acids.[5]

-

A stock solution of this compound is prepared in DMSO (e.g., 25 mM).[2]

-

The this compound stock is diluted into the cell culture medium to the desired final concentration (typically 20-25 µM).[1][5] The media should be warmed to 37°C and vortexed to ensure the probe is well-dissolved.[2]

-

Cells are incubated with the this compound-containing medium for a specified period (e.g., 2-8 hours) to allow for metabolic incorporation.[1][5]

2. Cell Lysis and Protein Extraction:

-

After labeling, cells are washed with phosphate-buffered saline (PBS) and harvested.

-

Cell pellets can be frozen at -80°C for later use.[5]

-

Cells are lysed, often by sonication in PBS. It is crucial to include inhibitors of serine hydrolases and thioesterases, such as hexadecylfluorophosphonate (HDFP), to prevent the removal of the incorporated this compound.[2][5]

-

The membrane fraction, which is enriched in palmitoylated proteins, is typically isolated by ultracentrifugation (e.g., 100,000 x g for 45 minutes).[5]

3. Click Chemistry Reaction:

-

The protein lysate (typically the membrane fraction) is subjected to a click chemistry reaction to attach a reporter tag.

-

The reaction mixture includes:

-

The protein lysate containing this compound-labeled proteins.

-

An azide-linked reporter tag (e.g., rhodamine-azide for fluorescence detection or biotin-azide for affinity purification).[1]

-

A copper(I) source, which is often generated in situ from copper(II) sulfate using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).[2]

-

A copper-chelating ligand, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), to stabilize the copper(I) and improve reaction efficiency.[2]

-

-

The reaction is typically allowed to proceed for 1 hour at room temperature.

4. Downstream Analysis:

-

In-gel Fluorescence Scanning: If a fluorescent azide tag was used, the proteins are separated by SDS-PAGE, and the gel is scanned using a fluorescence scanner to visualize the labeled proteins.[2]

-

Affinity Purification and Mass Spectrometry: If a biotin-azide tag was used, the biotinylated proteins are enriched using streptavidin-agarose beads. The enriched proteins are then digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify the palmitoylated proteins.[5]

Visualizations

Signaling and Metabolic Pathways

Caption: Cytochrome P450-mediated metabolism of arachidonic acid and its inhibition by this compound.

Experimental Workflows

Caption: Workflow for metabolic labeling and analysis of palmitoylated proteins using this compound.

Conclusion

17-Octadecynoic acid is a remarkable molecule with significant utility in biochemical research. Its ability to act as both a potent inhibitor of cytochrome P450 enzymes and a versatile biorthogonal probe for studying protein palmitoylation makes it an invaluable tool. The methodologies outlined in this guide, from metabolic labeling to proteomic analysis, provide a framework for researchers to leverage the unique properties of this compound to investigate the roles of fatty acid metabolism and protein acylation in health and disease. As our understanding of these processes continues to grow, the applications of this compound are likely to expand, further solidifying its importance in the chemical biology toolkit.

References

- 1. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Profiling and Inhibiting Reversible Palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of 17-octadecynoic acid, a suicide-substrate inhibitor of cytochrome P450 fatty acid omega-hydroxylase, on renal function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Cellular Secrets: A Technical Guide to Click Chemistry with 17-ODYA

For Researchers, Scientists, and Drug Development Professionals

The study of protein acylation, a critical post-translational modification, has been revolutionized by the advent of bioorthogonal chemistry. Among the powerful tools in this field, 17-octadecynoic acid (17-ODYA) has emerged as a robust and versatile probe for investigating protein palmitoylation and other fatty acid modifications. This technical guide provides an in-depth exploration of the core principles, experimental protocols, and applications of this compound in conjunction with click chemistry, offering a valuable resource for researchers seeking to unravel the complexities of protein lipidation in cellular processes and disease.

Core Principles: The Synergy of this compound and Click Chemistry

This compound is a synthetic analog of stearic acid, an 18-carbon saturated fatty acid. What makes this compound a powerful research tool is the presence of a terminal alkyne group. This subtle modification allows it to be metabolically incorporated into cells and utilized by cellular enzymes in place of its natural counterparts. Once integrated into proteins, the alkyne group serves as a bioorthogonal handle, meaning it does not interfere with native biological processes.[1][2]

This handle becomes the linchpin for the subsequent "click" reaction. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, enables the covalent attachment of a wide array of reporter molecules to the this compound-modified proteins.[3] These reporters can include fluorescent dyes for imaging, biotin for affinity purification and proteomic analysis, or even drug molecules for targeted delivery.[1][4] This two-step process of metabolic labeling followed by a highly specific and efficient chemical ligation provides a powerful platform for the detection, identification, and functional characterization of acylated proteins.[3]

Key Applications in Research and Drug Discovery

The application of this compound and click chemistry has significantly advanced our understanding of protein acylation in various biological contexts:

-

Global Profiling of Protein Palmitoylation: This technique has enabled the identification of hundreds of previously unknown palmitoylated proteins, expanding our knowledge of the "palmitoylome."[1][5]

-

Validation of Acylation Sites: The ability to enrich and analyze this compound-labeled proteins has facilitated the precise mapping of acylation sites on target proteins.

-

Studying Dynamic Acylation: Pulse-chase experiments using this compound allow for the investigation of the dynamics of protein acylation and deacylation, providing insights into the regulation of protein function.

-

Drug Discovery and Target Identification: By identifying proteins whose acylation status changes in disease states, this compound-based proteomics can uncover novel drug targets.[][7] Furthermore, this method can be used to assess the on-target and off-target effects of drugs that modulate protein acylation.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful application of this compound in click chemistry experiments, compiled from various research articles.

| Parameter | Recommended Value/Range | Notes |

| This compound Labeling | ||

| Concentration | 10 - 100 µM | Optimal concentration can vary between cell types. A common starting point is 25-50 µM.[1] Saponification of this compound can improve its solubility and cellular uptake.[8][9] |

| Incubation Time | 4 - 24 hours | Longer incubation times generally lead to higher incorporation, but potential toxicity should be monitored. A 6-hour incubation is often sufficient for optimal labeling.[1] |

| Click Chemistry Reaction | ||

| Copper (II) Sulfate (CuSO₄) | 1 mM | The catalyst for the cycloaddition reaction. |

| Reducing Agent (e.g., TCEP) | 1 mM | Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent used to reduce Cu(II) to the active Cu(I) state.[4] |

| Copper Ligand (e.g., TBTA) | 100 µM | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a ligand that stabilizes the Cu(I) catalyst and improves reaction efficiency. |

| Azide-Reporter Probe | 20 - 100 µM (for imaging) | The concentration of the azide-tagged reporter molecule (e.g., fluorescent dye, biotin) can be optimized based on the specific application and reporter used. For proteomics, higher concentrations may be needed. |

| 100 µM - 1 mM (for proteomics) | ||

| Reaction Time | 1 - 2 hours at room temperature | The click reaction is typically rapid and efficient. |

Experimental Protocols

This section provides a detailed, generalized protocol for the metabolic labeling of mammalian cells with this compound, followed by cell lysis and click chemistry for the detection of acylated proteins.

Metabolic Labeling of Cells with this compound

-

Cell Culture: Plate mammalian cells in appropriate culture dishes and grow to the desired confluency (typically 70-80%).

-

Preparation of this compound Stock Solution: Prepare a 10-20 mM stock solution of this compound in DMSO.

-

Labeling:

-

For adherent cells, remove the culture medium and replace it with fresh medium containing the desired final concentration of this compound (e.g., 50 µM).

-

For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend in fresh medium containing this compound.

-

To improve solubility and delivery, this compound can be saponified and complexed with fatty-acid-free bovine serum albumin (BSA) before adding to the culture medium.[8]

-

-

Incubation: Incubate the cells for the desired period (e.g., 16 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Cell Harvest:

-

For adherent cells, wash the cells twice with ice-cold phosphate-buffered saline (PBS), then scrape the cells into PBS.

-

For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.

-

The cell pellet can be stored at -80°C for later use.

-

Cell Lysis and Protein Quantification

-

Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Sonication/Homogenization: Sonicate or homogenize the lysate to ensure complete cell disruption and shear cellular DNA.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Click Chemistry Reaction

-

Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:

-

Protein lysate (typically 50-100 µg of total protein)

-

PBS to adjust the final volume

-

Azide-reporter probe (e.g., Azide-Fluor 488) to a final concentration of 100 µM.

-

TCEP (from a 50 mM stock in water) to a final concentration of 1 mM.

-

TBTA (from a 1.7 mM stock in DMSO/t-butanol) to a final concentration of 100 µM.

-

Copper (II) Sulfate (from a 50 mM stock in water) to a final concentration of 1 mM.

-

-

Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light.

-

Sample Preparation for Analysis:

-

For SDS-PAGE and in-gel fluorescence: Add SDS-PAGE sample buffer to the reaction mixture, boil for 5 minutes, and load onto a polyacrylamide gel.

-

For western blotting: Following SDS-PAGE, transfer the proteins to a membrane and proceed with standard western blotting protocols to detect biotinylated proteins (if a biotin-azide probe was used).

-

For mass spectrometry: The protein sample can be precipitated (e.g., with acetone or methanol/chloroform) to remove excess reagents before proceeding with tryptic digestion and mass spectrometry analysis.

-

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the use of this compound and click chemistry.

References

- 1. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]

- 9. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

basic principles of 17-ODYA labeling

An In-depth Technical Guide to 17-ODYA Labeling: Core Principles and Protocols

Introduction

Protein S-palmitoylation, the reversible attachment of fatty acids like palmitic acid to cysteine residues, is a critical post-translational modification that governs protein trafficking, membrane localization, and cellular signaling.[1][2] Traditionally, the study of this process relied on methods like metabolic labeling with radioactive [³H]-palmitate, which involves lengthy exposure times and lacks straightforward methods for enrichment and identification.[1][2] The development of bioorthogonal chemical reporters has revolutionized this field. 17-Octadecynoic acid (this compound) is a commercially available, cell-permeable analog of the 18-carbon stearic acid that serves as a powerful bioorthogonal probe for investigating fatty acylation.[1][2][3]

This compound contains a terminal alkyne group, a chemical handle that is biologically inert but can undergo a highly specific and efficient reaction with an azide-containing reporter molecule.[4] This process, known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," allows for the sensitive and robust detection and identification of proteins modified by this fatty acid analog.[2][4][5] This guide provides a comprehensive overview of the core principles, experimental protocols, and key considerations for utilizing this compound in proteomic and lipidomic research.

Core Principle: Metabolic Incorporation and Bioorthogonal Ligation

The this compound labeling strategy is a two-step process:

-

Metabolic Incorporation: Cells are cultured in a medium supplemented with this compound. The cellular machinery recognizes this compound as a fatty acid substrate. It is activated to its coenzyme A (CoA) derivative and subsequently transferred by protein acyltransferases (PATs) onto the cysteine residues of target proteins, mimicking the natural S-palmitoylation (or S-stearoylation) process.[1][6]

-

Click Chemistry Reaction: After labeling, cells are lysed, and the proteome is harvested. The alkyne handle on the incorporated this compound is then covalently linked to a reporter molecule containing an azide group.[1][4] This reaction is catalyzed by Copper (I) and results in a stable triazole linkage.[1] The choice of reporter tag dictates the downstream application; fluorescent azides are used for in-gel visualization, while biotin-azide enables affinity purification for mass spectrometry-based proteomic analysis.[1][4]

References

- 1. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]

- 4. Frontiers | Insights Into Protein S-Palmitoylation in Synaptic Plasticity and Neurological Disorders: Potential and Limitations of Methods for Detection and Analysis [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 17-ODYA Labeling in Mammalian Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein S-palmitoylation, the reversible attachment of long-chain fatty acids like palmitic acid to cysteine residues via a thioester bond, is a critical post-translational modification that regulates protein trafficking, localization, stability, and activity.[1][2] Traditional methods for studying palmitoylation often rely on metabolic labeling with radioactive [3H]-palmitate, which involves lengthy exposure times and is not well-suited for high-throughput proteomic studies.[1][3]

The development of bioorthogonal chemical reporters, such as 17-octadecynoic acid (17-ODYA), has revolutionized the study of protein palmitoylation. This compound is a commercially available, cell-permeable analog of stearic acid with a terminal alkyne group.[3][4][5] This alkyne handle allows for the covalent attachment of azide-containing reporter tags (e.g., fluorophores or biotin) via a highly specific and efficient copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry".[2][6][7]

This non-radioactive approach enables sensitive detection of fatty-acylated proteins and facilitates the analysis of palmitoylation dynamics through pulse-chase experiments.[1] The tagged proteins can be visualized by in-gel fluorescence or enriched for identification and quantification by mass spectrometry-based proteomics.[1][6]

Principle of the Method

The this compound labeling method involves several key steps. First, mammalian cells are cultured in the presence of this compound, which is metabolically incorporated into proteins by the cell's endogenous palmitoylation machinery.[1][2] After labeling, the cells are lysed, and the proteome is harvested. The alkyne-modified proteins within the lysate are then covalently linked to an azide-functionalized reporter tag, such as a fluorophore (e.g., rhodamine-azide) or an affinity handle (e.g., biotin-azide), using a click chemistry reaction.[1][6] The choice of reporter tag depends on the downstream application.[1] For global visualization, rhodamine-azide is used for in-gel fluorescence scanning.[8] For enrichment and subsequent identification by mass spectrometry, biotin-azide is employed to capture the labeled proteins on streptavidin beads.[8][9]

Visualizations

Caption: Experimental workflow for this compound labeling in mammalian cells.

Caption: Principle of the Cu(I)-catalyzed click chemistry reaction.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the this compound labeling protocol, compiled from various studies.

Table 1: Reagent Concentrations for Cell Labeling and Click Chemistry

| Reagent | Stock Concentration | Working Concentration | Application | Reference |

| This compound | 20-25 mM in DMSO | 25-50 µM | Metabolic Labeling | [1][6][10] |

| Rhodamine-Azide | 5 mM in DMSO | 20 µM | In-Gel Fluorescence | [1][8] |

| Biotin-Azide | 5 mM in DMSO | 400 µM | Affinity Purification | [1] |

| CuSO₄ | 50 mM in H₂O | 1 mM | Click Chemistry | [8] |

| TCEP | 50 mM in H₂O (fresh) | 1 mM | Click Chemistry | [8] |

| TBTA | 2 mM in DMSO | 100 µM | Click Chemistry | [8] |

Table 2: Comparison of Reporter Tags for Downstream Analysis

| Feature | Rhodamine-Azide | Biotin-Azide |

| Primary Use | In-gel fluorescence visualization | Affinity purification for MS |

| Working Concentration | ~20 µM[1] | ~400 µM[1] |

| Sensitivity | Higher, less reporter needed[1] | Lower, requires higher concentration |

| Background | Low, no endogenous fluorescence[3] | Potential for endogenous biotinylated protein background[1] |

| Throughput | High for gel-based analysis[6] | Lower, involves enrichment steps |

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

This protocol describes the metabolic incorporation of this compound into cultured mammalian cells. Optimization of this compound concentration (10-50 µM) and incubation time (4-8 hours) is recommended for each cell line to achieve maximal incorporation.[1][6]

Materials:

-

Cultured mammalian cells (e.g., HEK293T, Jurkat)

-

Standard culture media (e.g., DMEM, RPMI)

-

Dialyzed Fetal Bovine Serum (dFBS) or Charcoal/Dextran treated FBS (CD-FBS)[1][10]

-

17-octadecynoic acid (this compound) (Cayman Chemical, Cat. No. 90270)

-

DMSO

-

D-PBS (Dulbecco's Phosphate-Buffered Saline)

Procedure:

-

Cell Seeding: Grow mammalian cells to the desired confluency (typically 70-80%) in standard culture media. For a 6 cm dish, this is approximately 4x10⁶ 293T cells.[1] For suspension cells like Jurkat, aim for a density of 1x10⁶ cells/mL.[1]

-

Prepare this compound Stock Solution: Prepare a 25 mM stock solution of this compound in DMSO.[1]

-

Prepare Labeling Media: Just before use, prepare the labeling media. For example, DMEM supplemented with 10% dialyzed FCS and 1% Penicillin-Streptomycin-Glutamine.[1] Add the this compound stock solution to the warm (37°C) media to a final concentration of 25 µM (a 1:1000 dilution).[1] Vortex or sonicate briefly to ensure the probe is well mixed.[1]

-

Cell Washing:

-

Metabolic Labeling: Add the freshly prepared this compound labeling media to the cells. Return the cells to a 37°C, 5% CO₂ incubator and incubate for 4-8 hours.[1][6]

-

Cell Harvesting: After incubation, harvest the cells.

-

Adherent Cells: Scrape cells into ice-cold PBS.

-

Suspension Cells: Collect by centrifugation.

-

-

Wash the cell pellet twice with ice-cold PBS to remove excess this compound.[8] The cell pellet can be immediately used for lysis or flash-frozen in liquid nitrogen and stored at -80°C.[8]

Protocol 2: Cell Lysis and Protein Quantification

Materials:

-

Lysis Buffer (e.g., 4% SDS in PBS with protease inhibitors)[8] or PBS for sonication.[2]

-

Protease Inhibitor Cocktail (EDTA-free)

-

Benzonase nuclease

-

BCA Protein Assay Kit

Procedure:

-

Resuspend the cell pellet in lysis buffer. For SDS lysis, use 50 µL of 4% SDS buffer (supplemented with protease inhibitors and 250 units of Benzonase per 1x10⁶ cells) and vortex.[8] For sonication, resuspend in PBS with protease inhibitors and sonicate.[2]

-

Clarify the lysate by centrifugation if necessary (e.g., after sonication, ultracentrifuge at 100,000 x g for 45 min to separate membrane and soluble fractions).[1][2]

-

Determine the protein concentration of the lysate using a BCA assay according to the manufacturer's instructions.

Protocol 3: Click Chemistry Reaction

This protocol describes the ligation of an azide-reporter to this compound-labeled proteins.

Materials:

-

This compound labeled protein lysate (from Protocol 2)

-

Azide-reporter stock (5 mM Rhodamine-Azide or Biotin-Azide in DMSO)

-

TCEP (Tris(2-carboxyethyl)phosphine) stock (50 mM in H₂O, prepare fresh)[8]

-

TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) stock (2 mM in DMSO)[8]

-

CuSO₄ (Copper(II) sulfate) stock (50 mM in H₂O)[8]

Procedure:

-

In a microcentrifuge tube, aliquot an equal amount of protein for each sample (e.g., 50 µg for gel analysis). Adjust the volume with lysis buffer if necessary.

-

Prepare Click Chemistry Master Mix: For each reaction, prepare a master mix to ensure equal addition of reagents. The volumes below are per sample.[8]

-

1 µL of 5 mM Azido-Rhodamine (for fluorescence) OR 40 µL of 5 mM Azido-Biotin (for enrichment, scaled for larger protein amounts)

-

1 µL of 50 mM TCEP

-

2.5 µL of 2 mM TBTA

-

1 µL of 50 mM CuSO₄

-

-

Add the master mix to each protein sample. Vortex briefly to mix.

Protocol 4A: In-Gel Fluorescence Analysis

Materials:

-

SDS-PAGE loading buffer

-

Precast polyacrylamide gels (e.g., 4-20% Tris-Glycine)

-

SDS-PAGE running buffer

-

Fluorescence gel scanner (e.g., Hitachi FMBioII)

Procedure:

-

After the click reaction, add SDS-PAGE loading buffer to the samples.

-

Boil the samples at 95°C for 5 minutes.

-

Load the samples onto a polyacrylamide gel and perform electrophoresis (SDS-PAGE) to separate the proteins by size.

-

After electrophoresis, scan the gel using a fluorescence scanner with the appropriate excitation/emission wavelengths for the chosen fluorophore (e.g., rhodamine).[1]

-

(Optional) The gel can be subsequently stained with Coomassie Blue to visualize total protein loading.

Protocol 4B: Affinity Purification for Mass Spectrometry

This protocol is for enriching this compound-labeled proteins using biotin-azide.

Materials:

-

Click-reacted lysate (using Biotin-Azide)

-

Streptavidin-agarose beads

-

Wash Buffers (e.g., PBS with 0.2% SDS, PBS, 250 mM Ammonium Bicarbonate)[8]

Procedure:

-

Dilute the SDS concentration in the lysate to <1.5% to be compatible with streptavidin binding.[8]

-

Wash streptavidin-agarose beads three times with PBS.[8]

-

Add the washed beads to the diluted lysate and incubate (e.g., 1.5 hours at room temperature) to allow biotin-labeled proteins to bind.

-

Pellet the beads by centrifugation (e.g., 4000 x g, 2 min).[8]

-

Wash the beads extensively to remove non-specifically bound proteins. A typical wash series is:[8]

-

Once with PBS containing 0.2% SDS.

-

Three times with PBS.

-

Twice with 250 mM Ammonium Bicarbonate buffer.

-

-

The enriched proteins on the beads are now ready for on-bead digestion with trypsin and subsequent analysis by LC-MS/MS.

Protocol 5: Pulse-Chase Analysis of Palmitoylation Dynamics

This protocol allows for the study of the turnover rate of protein palmitoylation.[1]

Procedure:

-

Pulse: Label cells with this compound as described in Protocol 1 for a shorter duration (e.g., 2 hours).[1]

-

Harvest a portion of the cells ("pulse" sample).

-

Chase: Wash the remaining cells thoroughly with warm D-PBS to remove all this compound containing media.

-

Add fresh culture media containing a high concentration of natural palmitic acid (e.g., 250 µM) to chase out the this compound from the cellular lipid pools.[1]

-

Incubate the cells for various time points (e.g., 0, 2, 4, 8 hours).

-

Harvest the cells at each time point.

-

Process all samples (pulse and chase time points) starting from Protocol 2. A decrease in signal for a specific protein over the chase period indicates dynamic turnover.[1]

Critical Parameters and Troubleshooting

-

This compound Incorporation: The efficiency of metabolic incorporation can vary significantly between cell lines.[1] It is crucial to optimize the concentration and duration of this compound labeling for your specific cell type.

-

This compound Solubility: this compound is hydrophobic and can be difficult to dissolve in aqueous media.[3] Ensure the stock solution is properly dissolved in DMSO and that the final labeling media is vortexed or sonicated before adding to cells.[1] An optimized protocol involving saponification of this compound and conjugation to fatty-acid-free BSA can improve cellular uptake and detection sensitivity.[3]

-

Reporter Choice: As noted in Table 2, fluorescent reporters are more sensitive and require lower concentrations than biotin reporters.[1] If using biotin-azide for western blotting, be aware of endogenous biotinylated proteins that will be detected by streptavidin probes; rhodamine-azide labeling for in-gel fluorescence avoids this issue.[1]

-

Click Chemistry Reagents: TCEP and CuSO₄ solutions should be prepared fresh for each experiment to ensure maximum catalytic activity.[8]

-

Hydroxylamine Control: To confirm that this compound is incorporated via a thioester linkage (characteristic of S-palmitoylation), a negative control can be included where a portion of the lysate is treated with neutral hydroxylamine (e.g., 2.5% NH₂OH) to cleave these bonds before the click reaction.[6] This should result in a significant loss of signal.

References

- 1. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemical approaches for profiling dynamic palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Profiling and Inhibiting Reversible Palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In-Gel Fluorescence Analysis Using 17-ODYA

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Octadecynoic acid (17-ODYA) is a valuable bioorthogonal chemical reporter for the study of protein fatty-acylation, particularly S-palmitoylation. As a terminal alkyne-containing analog of stearic acid, this compound is metabolically incorporated into proteins by the cellular machinery.[1][2] This allows for the subsequent covalent attachment of a fluorescent probe via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry".[3][4] This method provides a non-radioactive, sensitive, and efficient alternative to traditional methods for detecting and quantifying dynamic protein palmitoylation.[1] These application notes provide detailed protocols for the use of this compound in conjunction with in-gel fluorescence analysis to visualize and analyze acylated proteins.

Principle of the Method

The workflow for in-gel fluorescence analysis of this compound labeled proteins involves three main stages: metabolic labeling, click chemistry ligation to a fluorescent reporter, and visualization via SDS-PAGE and fluorescence scanning.

-

Metabolic Labeling: Live cells are incubated with this compound, which is actively transported into the cell and converted to its coenzyme A thioester. This activated form is then used by protein acyltransferases (PATs) to modify substrate proteins, primarily on cysteine residues (S-palmitoylation).[1]

-

Cell Lysis and Click Chemistry: Following labeling, cells are lysed, and the proteome is harvested. The alkyne handle on the incorporated this compound is then reacted with an azide-functionalized fluorescent reporter molecule (e.g., rhodamine-azide) in the presence of a copper(I) catalyst.[1][3] This highly specific and efficient reaction forms a stable triazole linkage.

-

In-Gel Fluorescence Analysis: The fluorescently tagged proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then imaged using a fluorescence gel scanner to visualize the proteins that have incorporated this compound.[1][5] Subsequent Coomassie blue staining can be used to visualize the total protein load.[6]

Applications

-

Profiling Protein Palmitoylation: Global analysis of the "palmitoylome" in various cell types and tissues.[3][7]

-

Studying Dynamic Acylation: Pulse-chase experiments to investigate the kinetics of protein palmitoylation and depalmitoylation.[1][8]

-

Validating Hits from Proteomic Screens: A straightforward method to confirm the palmitoylation of candidate proteins identified in large-scale mass spectrometry studies.[3]

-

Screening for Inhibitors: Assessing the effect of small molecules on the activity of protein acyltransferases or thioesterases.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and the general role of S-palmitoylation in cellular signaling.

Caption: Experimental workflow for in-gel fluorescence analysis of this compound labeled proteins.

Caption: Role of S-palmitoylation in regulating protein localization and signaling.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

This protocol is adapted for adherent or suspension mammalian cells.

Materials:

-

Mammalian cells of interest

-

Standard cell culture media (e.g., DMEM, RPMI)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

This compound (Cayman Chemical or similar)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells to achieve 70-80% confluency on the day of labeling. For a 6 cm dish, this is approximately 4x10^6 293T cells. For suspension cells like Jurkat, aim for a density of ~1x10^6 cells/mL.[1]

-

Prepare Labeling Medium:

-

Prepare a 25 mM stock solution of this compound in DMSO.[1]

-

Warm the desired volume of cell culture medium (containing 10% dFBS) to 37°C.

-

Add the this compound stock solution to the medium to a final concentration of 25-50 µM (a 1:1000 to 1:500 dilution).[1][3] Vortex or sonicate briefly to ensure the probe is well-mixed.

-

-

Labeling:

-

For adherent cells, aspirate the old medium and wash once with warm PBS.

-

For suspension cells, centrifuge at 500 x g for 5 minutes, aspirate the supernatant, and resuspend in warm PBS. Repeat the wash step once.[1]

-

Add the pre-warmed this compound labeling medium to the cells.

-

-

Cell Harvest:

-

After incubation, wash the cells three times with cold PBS to remove unincorporated this compound.

-

For adherent cells, scrape and collect in PBS. For suspension cells, pellet by centrifugation.

-

The cell pellets can be stored at -80°C or used immediately for lysis and click chemistry.[1]

-

Protocol 2: Cell Lysis and Click Chemistry Reaction

Materials:

-

This compound-labeled cell pellet

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Rhodamine-azide (or other fluorescent azide probe)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO4)

-

SDS-PAGE sample buffer

Procedure:

-

Cell Lysis:

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 500 µL for a pellet from a 6 cm dish).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (containing the proteome) to a new tube. Determine the protein concentration using a standard assay (e.g., BCA).

-

-

Prepare Click Chemistry Reagents:

| Reagent | Stock Concentration | Final Concentration |

| Rhodamine-azide | 5 mM in DMSO | 20 µM |

| TCEP | 50 mM in water (fresh) | 1 mM |

| TBTA | 1.7 mM in DMSO | 100 µM |

| CuSO4 | 50 mM in water | 1 mM |

-

Click Reaction:

-

In a microcentrifuge tube, combine 50-100 µg of protein lysate with lysis buffer to a final volume of ~45 µL.

-

Add the click chemistry reagents sequentially to the lysate. It is recommended to add the reagents in the following order, vortexing gently after each addition:

-

Rhodamine-azide

-

TCEP

-

TBTA

-

CuSO4

-

-

Incubate the reaction at room temperature for 1 hour in the dark.

-

-

Sample Preparation for SDS-PAGE:

-

Precipitate the protein by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the protein.

-

Carefully remove the supernatant and wash the pellet with ice-cold methanol.

-

Air-dry the pellet briefly and resuspend in SDS-PAGE sample buffer. Boil at 95°C for 5 minutes.

-

Protocol 3: In-Gel Fluorescence Scanning

Materials:

-

Polyacrylamide gel with separated protein samples

-

Destaining solution (50% methanol, 40% water, 10% acetic acid)

-

Fluorescence gel scanner (e.g., Bio-Rad ChemiDoc, GE Typhoon)

-

Coomassie Brilliant Blue stain

Procedure:

-

SDS-PAGE: Run the protein samples on a standard polyacrylamide gel.

-

Pre-Scan Wash: After electrophoresis, place the gel in a container with destaining solution for 5-10 minutes, followed by a 5-minute wash in water.[5] This helps to remove residual SDS and unreacted fluorescent probe, reducing background.

-

Fluorescence Scanning:

-

Scan the gel using a fluorescence imager. For rhodamine, typical settings are an excitation wavelength of ~532 nm and an emission filter of ~580 nm.[5]

-

Adjust the photomultiplier tube (PMT) voltage or exposure time to obtain a good signal without saturating the detector.

-

-

Total Protein Staining: After scanning, the same gel can be stained with Coomassie Brilliant Blue to visualize the total protein loading and ensure equal loading between lanes.[6]

-

Data Analysis: Quantify the fluorescence intensity of specific bands using image analysis software (e.g., ImageJ). Normalize the fluorescence signal to the total protein amount determined by Coomassie staining for semi-quantitative analysis.

Quantitative Data Summary

The following table summarizes typical reagent concentrations and incubation times used in protocols for this compound labeling and in-gel fluorescence analysis, derived from various studies.

| Parameter | Recommended Range | Notes |

| Metabolic Labeling | ||

| This compound Concentration | 20 - 50 µM | Higher concentrations can be toxic.[3][8] |

| Labeling Time | 2 - 8 hours | Optimal time may vary by cell type.[3][8] |

| Click Chemistry | ||

| Protein Amount | 50 - 100 µg | Per reaction for whole lysate analysis. |

| Rhodamine-azide | 20 µM | Lower concentrations are possible with sensitive scanners.[1] |

| TCEP | 1 mM | A reducing agent to keep copper in the Cu(I) state. |

| TBTA | 100 µM | A ligand that stabilizes the Cu(I) ion. |

| CuSO4 | 1 mM | The source of the copper catalyst. |

| Reaction Time | 1 hour | At room temperature, protected from light. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or weak fluorescent signal | Inefficient metabolic labeling. | Optimize this compound concentration and incubation time. Ensure cell health. Consider using saponified this compound with fatty-acid-free BSA to improve solubility and uptake.[2] |

| Inefficient click reaction. | Prepare TCEP solution fresh. Ensure all reagents are added in the correct order. | |

| High background fluorescence | Unincorporated this compound or unbound probe. | Ensure thorough washing of cells after labeling. Perform acetone precipitation to remove small molecules. Include a pre-scan wash step. |

| Endogenous biotinylated proteins (if using biotin-azide). | Rhodamine-azide is generally more specific for in-gel analysis.[1] | |

| Smeared fluorescent bands | Protein degradation. | Use fresh protease inhibitors in the lysis buffer and keep samples on ice. |

| Incomplete protein precipitation. | Ensure complete removal of acetone/methanol before adding sample buffer. |

By following these detailed protocols and application notes, researchers can effectively utilize this compound for the sensitive detection and analysis of protein acylation, providing valuable insights into the roles of this important post-translational modification in health and disease.

References

- 1. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]

- 3. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical reporters for fluorescent detection and identification of O-GlcNAc-modified proteins reveal glycosylation of the ubiquitin ligase NEDD4-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 17-ODYA Pulse-Chase Analysis of Dynamic Palmitoylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-palmitoylation, the reversible post-translational modification of cysteine residues with palmitic acid, is a crucial mechanism for regulating protein trafficking, localization, stability, and function.[1][2][3] Unlike other lipid modifications, the labile nature of the thioester bond in S-palmitoylation allows for dynamic cycling of palmitate addition and removal, enabling rapid control of signaling pathways.[1][4] The study of this dynamic process has been significantly advanced by the development of bioorthogonal chemical reporters, such as 17-octadecynoic acid (17-ODYA), a cell-permeable alkynyl analog of palmitic acid.

This compound is metabolically incorporated into proteins by the cellular palmitoylation machinery.[1] Coupled with click chemistry, this allows for the detection and analysis of palmitoylated proteins without the need for radioactive isotopes. The pulse-chase methodology, a classic technique to study the fate of molecules over time, when combined with this compound labeling, provides a powerful tool to investigate the turnover rates of protein palmitoylation.[1][5] This application note provides detailed protocols for performing this compound pulse-chase experiments to analyze dynamic palmitoylation and presents quantitative data on the turnover of various proteins.

Principle of the Method

The this compound pulse-chase analysis involves two key phases:

-

Pulse: Cells are incubated with this compound for a defined period, allowing the alkyne-tagged fatty acid to be incorporated into newly synthesized and dynamically cycling palmitoylated proteins.

-

Chase: The this compound-containing medium is replaced with a medium containing an excess of natural palmitic acid. This "chase" prevents further incorporation of this compound, and the rate of signal decay for a specific protein corresponds to its depalmitoylation rate.

The this compound-labeled proteins are then detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry," where an azide-tagged reporter molecule (e.g., a fluorophore or biotin) is covalently attached to the alkyne group of this compound. This allows for visualization by in-gel fluorescence scanning or enrichment for mass spectrometry-based quantification.

Experimental Protocols

Materials and Reagents

-

Cell Lines: e.g., Jurkat, HEK293T, COS-7, or other cell lines of interest.

-

Cell Culture Media: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640).

-

Fetal Bovine Serum (FBS): Standard and dialyzed.

-

17-Octadecynoic Acid (this compound): Cayman Chemical or equivalent.

-

Palmitic Acid: Sigma-Aldrich or equivalent.

-

Dimethyl Sulfoxide (DMSO): ACS grade.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Lysis Buffer: RIPA buffer or a specific buffer as required (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).

-

Click Chemistry Reagents:

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO4)

-

Azide-functionalized reporter tag (e.g., Rhodamine-azide for fluorescence or Biotin-azide for enrichment).

-

-

Protein Assay Reagent: (e.g., BCA or Bradford).

-

SDS-PAGE and Western Blotting Reagents.

Detailed Protocol: this compound Pulse-Chase Analysis

1. Cell Culture and Plating:

-

Culture cells in their appropriate growth medium to ~70-80% confluency.

-

For adherent cells, plate them in multi-well plates or dishes to allow for easy media changes at different time points of the chase. For suspension cells, adjust the cell density to allow for logarithmic growth during the experiment.

2. This compound Pulse (Labeling):

-

Prepare the "pulse" medium: Supplement the appropriate cell culture medium with 20-50 µM this compound. Pre-warm the medium to 37°C.

-

Remove the existing growth medium from the cells and wash once with warm PBS.

-

Add the "pulse" medium to the cells and incubate for 1-4 hours at 37°C in a CO2 incubator. The optimal pulse time should be determined empirically for each cell type and protein of interest.

3. Palmitic Acid Chase:

-

Prepare the "chase" medium: Supplement the appropriate cell culture medium with a 10-fold or higher excess of palmitic acid (e.g., 250-300 µM). Pre-warm the medium to 37°C.

-

After the pulse period, remove the "pulse" medium and wash the cells twice with warm PBS to remove any residual this compound.

-

Add the "chase" medium to the cells. This marks the beginning of the chase (t=0).

-

Collect cell samples at various time points during the chase (e.g., 0, 1, 2, 4, 8, 24 hours).

4. Cell Lysis:

-

At each chase time point, wash the cells with ice-cold PBS.

-

Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Incubate the lysates on ice for 20-30 minutes with occasional vortexing.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a standard protein assay.

5. Click Chemistry Reaction:

-

In a microcentrifuge tube, take a defined amount of protein lysate (e.g., 20-50 µg for in-gel fluorescence).

-

To the lysate, add the click chemistry reagents in the following order, vortexing gently after each addition:

-

1 mM TCEP (from a 50 mM stock in water)

-

100 µM TBTA (from a 1.7 mM stock in DMSO)

-

20-100 µM Azide-reporter (e.g., Rhodamine-azide from a 2 mM stock in DMSO)

-

1 mM CuSO4 (from a 50 mM stock in water)

-

-

Incubate the reaction at room temperature for 1 hour in the dark.

6. Protein Precipitation (Optional but Recommended):

-

To concentrate the protein and remove excess reagents, precipitate the protein using a methanol/chloroform precipitation method.

-

Resuspend the protein pellet in SDS-PAGE sample buffer.

7. SDS-PAGE and In-Gel Fluorescence Scanning:

-

Resolve the protein samples by SDS-PAGE.

-

Visualize the this compound-labeled proteins by scanning the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Rhodamine).

8. Data Analysis:

-

Quantify the fluorescence intensity of the protein band of interest at each chase time point using image analysis software (e.g., ImageJ).

-

Normalize the intensity at each time point to a loading control (e.g., Coomassie stain of the same gel or a Western blot for a housekeeping protein).

-

Plot the normalized intensity versus time to determine the rate of depalmitoylation. The data can be fitted to a one-phase exponential decay curve to calculate the half-life (t1/2) of palmitoylation.

Quantitative Data Presentation

The following table summarizes the palmitoylation turnover rates for a selection of proteins as determined by pulse-chase analysis. It is important to note that these values can vary depending on the cell type and experimental conditions.

| Protein | Function | Palmitoylation Half-life (t1/2) | Cell Type | Reference |

| H-Ras (GTP-bound) | Small GTPase, proto-oncogene | < 10 minutes | NIH 3T3 | [6][7] |

| H-Ras (GDP-bound) | Small GTPase, proto-oncogene | ~2.4 hours | NIH 3T3 | [6][7] |

| Oncogenic H-Ras (61L, R12, T59) | Small GTPase, oncogene | ~1 hour | NIH 3T3 | [6][7] |

| Gαs | G-protein alpha subunit | Accelerated upon activation (~50-fold) | - | [8] |

| PSD-95 | Scaffolding protein at synapses | Rapidly depalmitoylated upon glutamate stimulation | Neurons | [8] |

| N-Ras | Small GTPase, proto-oncogene | Rapid turnover | COS-7 | [9][10] |

Visualizations

Signaling Pathway of Dynamic Palmitoylation

Caption: Dynamic palmitoylation cycle regulating protein localization.

Experimental Workflow of this compound Pulse-Chase Analysis

References

- 1. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Protein Palmitoylation Modification During Viral Infection and Detection Methods of Palmitoylated Proteins [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Dynamic palmitoylation events following T-cell receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct rates of palmitate turnover on membrane-bound cellular and oncogenic H-ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Profiling and Inhibiting Reversible Palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]